molecular formula C17H18N4O3 B2876589 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1119442-12-4

3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2876589
CAS No.: 1119442-12-4
M. Wt: 326.356
InChI Key: SKWCTPDADFKXFA-UHFFFAOYSA-N
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Description

3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a synthetic compound that features a triazole ring substituted with a trimethoxyphenyl group and an aniline moiety. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to the compound’s potential pharmacological properties .

Mechanism of Action

Target of Action

The compound, also known as 3-(3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)aniline, contains a trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, a critical process in cell division . It also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . By inhibiting these targets, the compound disrupts their normal functions, leading to changes in cellular processes .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets . For example, by inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle formation and thus, cell division . By inhibiting Hsp90, it affects the folding of several client proteins, potentially leading to their degradation and altering various signaling pathways .

Pharmacokinetics

The presence of the TMP group may enhance the compound’s bioavailability . .

Result of Action

The compound’s action results in molecular and cellular effects, primarily related to its anti-cancer activity . By inhibiting its targets, the compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it exhibits anti-fungal, anti-bacterial, and antiviral activities .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with targets Additionally, the presence of other molecules or drugs can influence the compound’s action through competitive or non-competitive interactions.

Preparation Methods

The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline typically involves the following steps:

Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has diverse scientific research applications, including:

Comparison with Similar Compounds

3-[5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-19-16(20-21-17)10-5-4-6-12(18)7-10/h4-9H,18H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWCTPDADFKXFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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